molecular formula C19H18N2O3 B10995511 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B10995511
M. Wt: 322.4 g/mol
InChI Key: QXNWUAZRZVHFSV-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that features a unique structure combining a benzodioxepin ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxepin ring, which can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions. The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

The final step involves coupling the benzodioxepin and indole fragments. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole nitrogen or the benzodioxepin ring, leading to the formation of N-oxides or quinones, respectively.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield N-oxides, while reduction with LiAlH4 can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzodioxepin ring can interact with hydrophobic pockets, while the indole moiety can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-indole-4-carboxamide is unique due to its combination of a benzodioxepin ring and an indole moiety. This dual structure provides a versatile platform for chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-21-9-8-14-15(4-2-5-16(14)21)19(22)20-13-6-7-17-18(12-13)24-11-3-10-23-17/h2,4-9,12H,3,10-11H2,1H3,(H,20,22)

InChI Key

QXNWUAZRZVHFSV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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